N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[4-methoxy-3-(2-oxopyrromidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a coumarin (2H-chromene) core substituted with a 2-oxo group at position 2 and a carboxamide moiety at position 3. The phenyl ring attached to the carboxamide features a 4-methoxy group and a 3-(2-oxopyrrolidin-1-yl) substituent. Coumarin derivatives are widely studied for their pharmacological activities, including enzyme inhibition, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-27-18-9-8-14(12-16(18)23-10-4-7-19(23)24)22-20(25)15-11-13-5-2-3-6-17(13)28-21(15)26/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQPCQKANAOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the pyrrolidinone moiety: This step often involves the reaction of the chromene derivative with a pyrrolidinone precursor in the presence of a coupling agent.
Final coupling: The final step involves the coupling of the intermediate with 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and inferred physicochemical properties among the target compound and analogues:
Key Comparative Insights
Role of the Pyrrolidinone Moiety
The target compound’s 2-oxopyrrolidin-1-yl group distinguishes it from analogues lacking heterocyclic substituents (e.g., ). However, the peptidomimetic derivative () incorporates a 2-oxopyrrolidin-3-yl group within a larger chain, suggesting tailored protease inhibition .
Substituent Position and Electronic Effects
- Methoxy Placement : The target’s 4-methoxy group on the phenyl ring contrasts with 7-methoxy on the chromene core in . Methoxy at the phenyl position may reduce steric hindrance compared to chromene-substituted analogues, favoring interactions with planar enzyme active sites .
- Chloro vs.
Heterocyclic Variations
- Oxazolidinone vs. Pyrrolidinone: ’s 1,3-oxazolidin-2-one lacks the pyrrolidinone’s five-membered lactam structure, reducing conformational flexibility but introducing an additional oxygen for H-bonding .
- Quinoline Hybrid (): The quinoline moiety in compound (541) enables π-π stacking with aromatic residues in enzymes like TACE, a feature absent in the target compound .
Implications for Drug Design
- Solubility vs. Permeability: The target compound’s pyrrolidinone may strike a balance between solubility (via H-bonding) and permeability, whereas ’s isopropyl group prioritizes lipophilicity at the expense of solubility .
- Metabolic Stability : Alkoxy groups (e.g., 8-ethoxy in ) may slow oxidative metabolism compared to methoxy or chloro substituents .
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has a molecular formula of and a molecular weight of 432 Da. It possesses several functional groups that contribute to its biological activity, including methoxy, oxopyrrolidinyl, and chromene moieties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432 Da |
| LogP | 3.4 |
| Polar Surface Area (Ų) | 77 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Cholinesterase Inhibition : Compounds within the chromene family have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. For example, derivatives have demonstrated IC50 values ranging from 5.4 μM to 30.1 μM against these enzymes .
- Antioxidant Activity : The presence of phenolic and methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its potential neuroprotective effects .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of related compounds. For instance:
- Cholinesterase Inhibition : A study found that certain derivatives exhibited dual inhibitory effects against AChE and BChE, suggesting potential applications in treating Alzheimer's disease .
- Antioxidant Potential : Research on similar chromene derivatives indicated significant antioxidant activity, which could mitigate oxidative stress-related conditions .
Case Studies
- Neuroprotective Effects : A study published in Pharmacology Research demonstrated that a related chromene derivative improved cognitive function in animal models by inhibiting cholinesterase and reducing oxidative stress markers .
- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of a structurally similar compound, showing reduced levels of pro-inflammatory cytokines in vitro .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves multi-step reactions starting with chromene-3-carboxylic acid derivatives. A common route includes:
Esterification : Chromene-3-carboxylic acid is esterified using methanol/H<sup>+</sup> to form the methyl ester.
Amidation : The ester reacts with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under coupling agents (e.g., EDCI/HOBt) in DMF to form the carboxamide .
Cyclization : Final purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH).
- Critical Factors : Temperature (60–80°C for amidation), solvent polarity, and catalyst selection (e.g., DMAP for ester activation) significantly impact yields (reported 45–65%) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Answer : Key techniques include:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]<sup>+</sup> ~435.15) and fragmentation patterns .
- X-ray Crystallography : Limited to crystalline derivatives; SHELX software refines unit cell parameters and hydrogen-bonding networks .
Q. What are the primary functional groups influencing reactivity, and how are they optimized for stability?
- Answer : Critical groups:
- Chromene-2-one : Prone to hydrolysis under acidic/basic conditions; stabilized via electron-withdrawing substituents (e.g., methoxy).
- Pyrrolidinone : Enhances solubility and participates in H-bonding; sensitive to nucleophiles.
- Methoxyphenyl : Directs electrophilic substitution (e.g., nitration). Stability is improved by inert atmosphere storage (N2, –20°C) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation for target binding studies?
- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines torsional angles (e.g., dihedral angle between chromene and phenyl rings). Hydrogen-bonding networks (e.g., pyrrolidinone NH→O=C) are mapped to predict protein-ligand interactions. High-resolution data (R-factor <0.05) validates pharmacophore models .
Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Answer : Systematic approaches include:
- Dose-Response Profiling : IC50 curves across concentrations (e.g., 0.1–100 µM) to distinguish nonspecific binding.
- Selectivity Assays : Compare activity against related targets (e.g., Factor Xa vs. mGluR2) using radioligand displacement .
- Structural Analogs : Test derivatives (e.g., replacing pyrrolidinone with piperidinone) to isolate pharmacophoric contributions .
Q. How do substituent modifications (e.g., methoxy position, pyrrolidinone substitution) impact structure-activity relationships (SAR)?
- Answer : Case studies show:
- Methoxy at C4 : Enhances membrane permeability (logP ~2.8) vs. C3-substituted analogs (logP ~3.2).
- Pyrrolidinone → Piperidinone : Increases Factor Xa inhibition (Ki from 12 nM to 8 nM) due to improved hydrophobic pocket fit .
- Chromene Oxidation : 2-oxo group critical for H-bonding with serine proteases (e.g., thrombin) .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to model reaction parameters (e.g., temperature, solvent ratio) for yield maximization .
- Bioactivity Validation : Pair in vitro assays (e.g., fluorescence polarization) with molecular dynamics simulations to validate binding modes .
- Data Reproducibility : Cross-validate analytical data (NMR, MS) with independent labs and reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
